3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, methoxy, and chromen groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting with the preparation of the core chromen structure. This can be achieved through cyclization reactions involving appropriate precursors. The methoxybenzyl group is then introduced via etherification reactions, using reagents such as methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound may have potential as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Uniqueness
What sets 3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the 2-methoxybenzyl group, in particular, may confer unique properties compared to other derivatives.
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C22H22O4/c1-24-20-10-6-5-7-15(20)14-25-16-11-12-18-17-8-3-2-4-9-19(17)22(23)26-21(18)13-16/h5-7,10-13H,2-4,8-9,14H2,1H3 |
InChI Key |
QWCQZRQTEPRECN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.